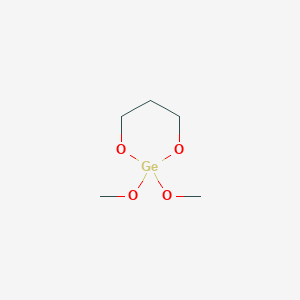
2,2-Dimethoxy-1,3,2-dioxagerminane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-1,3,2-dioxagerminane is an organogermanium compound with the molecular formula C4H10GeO4 It is characterized by the presence of germanium, an element known for its semiconductor properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4CH3OH→Ge(OCH3)4+4HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of germanium tetrachloride to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to modulate immune responses.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-1,3,2-dioxagerminane involves its interaction with biological molecules. It can form complexes with proteins and nucleic acids, thereby affecting various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate immune responses and exhibit anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: Used as a water scavenger in organic synthesis.
Dimethoxymethane: Used as a solvent and in the production of resins.
1,2-Dioxetane: Known for its chemiluminescent properties.
Uniqueness
2,2-Dimethoxy-1,3,2-dioxagerminane is unique due to the presence of germanium, which imparts distinct electronic properties. This makes it valuable in applications where semiconductor properties are essential, such as in the electronics industry. Additionally, its potential biological activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
79189-63-2 |
|---|---|
Molekularformel |
C5H12GeO4 |
Molekulargewicht |
208.78 g/mol |
IUPAC-Name |
2,2-dimethoxy-1,3,2-dioxagerminane |
InChI |
InChI=1S/C5H12GeO4/c1-7-6(8-2)9-4-3-5-10-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
XDPQIYUTFVXPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Ge]1(OCCCO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

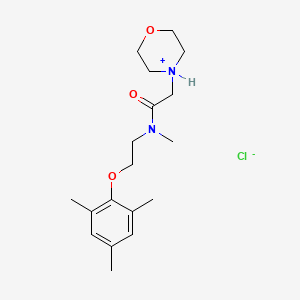

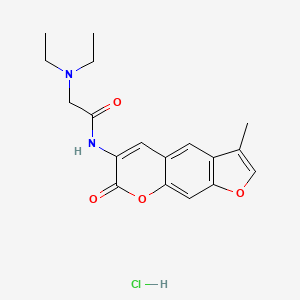
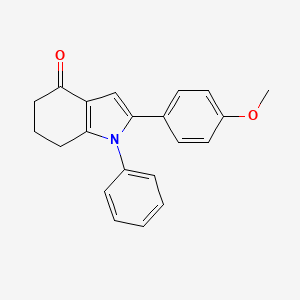
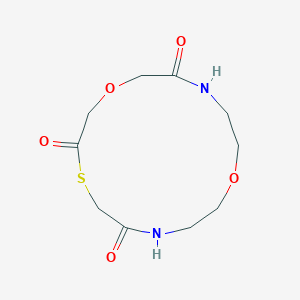


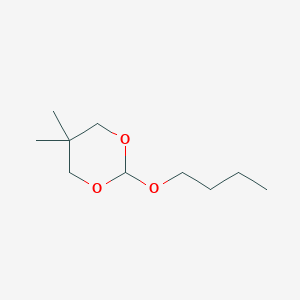
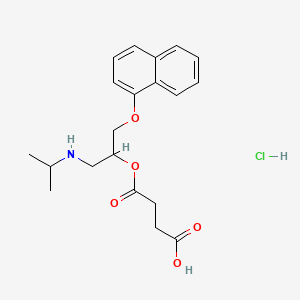
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
